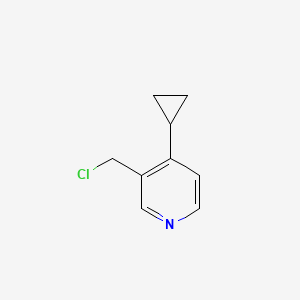

3-(Chloromethyl)-4-cyclopropylpyridine

Beschreibung

3-(Chloromethyl)-4-cyclopropylpyridine is a heterocyclic compound featuring a pyridine core substituted with a chloromethyl group at position 3 and a cyclopropyl group at position 4.

Eigenschaften

Molekularformel |

C9H10ClN |

|---|---|

Molekulargewicht |

167.63 g/mol |

IUPAC-Name |

3-(chloromethyl)-4-cyclopropylpyridine |

InChI |

InChI=1S/C9H10ClN/c10-5-8-6-11-4-3-9(8)7-1-2-7/h3-4,6-7H,1-2,5H2 |

InChI-Schlüssel |

PIUBEQSWXVUBAI-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC1C2=C(C=NC=C2)CCl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-4-cyclopropylpyridine typically involves the chloromethylation of 4-cyclopropylpyridine. This can be achieved through the reaction of 4-cyclopropylpyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the chloromethyl group at the desired position on the pyridine ring.

Industrial Production Methods

On an industrial scale, the production of 3-(Chloromethyl)-4-cyclopropylpyridine may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Chloromethyl)-4-cyclopropylpyridine undergoes various chemical reactions, including:

Nucleophilic Substitution Reactions: The chloromethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed

Nucleophilic Substitution: Substituted pyridines with various functional groups.

Oxidation: Pyridine N-oxides.

Reduction: Piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

3-(Chloromethyl)-4-cyclopropylpyridine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active pyridines.

Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: The compound is used in the development of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 3-(Chloromethyl)-4-cyclopropylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The cyclopropyl group may enhance the binding affinity and specificity of the compound towards its targets.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key Compounds:

- seco-CI Compounds (e.g., 1–5) : Indole-based derivatives with chloromethylindoline segments and varied substituents (e.g., sulfonyl groups) at position 5 .

- 2-Chloro-6-methylpyrimidine-4-carboxylic acid : A pyrimidine derivative with chloro, methyl, and carboxylic acid groups .

Table 1: Structural and Functional Comparison

3-(Chloromethyl)pyridine-HCl:

- Potent cytotoxicity : Exhibited an LD50 of 0.0756 mM in BALB/c-3T3 cells, indicating high toxicity .

seco-CI Compounds ():

- Compounds with small sulfonyl substituents (e.g., 5-O-methylsulfonyl ) showed cytotoxicity comparable to doxorubicin across multiple cancer cell lines (COLO 205, SK-MEL-2, A549, JEG-3) .

- Activity correlated with substituent size: Bulky groups reduced efficacy, while compact sulfonyl groups enhanced target engagement.

Comparative Insight:

The absence of a cyclopropyl group in 3-(Chloromethyl)pyridine-HCl may contribute to its extreme cytotoxicity and carcinogenicity.

Carcinogenic Potential and Transformation Assays

- 3-(Chloromethyl)pyridine-HCl: Demonstrated LA and SP transformation responses in BALB/c-3T3 cells, confirming its role in cellular transformation and carcinogenesis .

- Pyrazolo-pyridine derivatives (e.g., 3-cyclopropyl-6-[4-(difluoromethoxy)phenyl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid): No carcinogenicity data reported, but structural similarity to kinase inhibitors suggests possible therapeutic applications .

Physicochemical Properties

- Solubility : Carboxylic acid derivatives (e.g., 2-Chloro-6-methylpyrimidine-4-carboxylic acid) exhibit higher aqueous solubility due to ionizable groups, whereas chloromethyl-substituted pyridines (e.g., 3-(Chloromethyl)-4-cyclopropylpyridine) are likely more lipophilic .

- Reactivity : The chloromethyl group in 3-(Chloromethyl)pyridine-HCl facilitates nucleophilic substitution reactions, a property shared with 3-(Chloromethyl)-4-cyclopropylpyridine but tempered by the cyclopropyl group’s steric effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.